4-(Dodecylamino)benzoic acid

Description

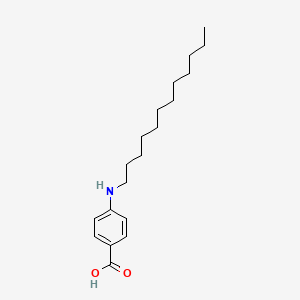

4-(Dodecylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It consists of a benzoic acid core with a dodecylamino group attached to the para position of the benzene ring

Properties

CAS No. |

55791-57-6 |

|---|---|

Molecular Formula |

C19H31NO2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

4-(dodecylamino)benzoic acid |

InChI |

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(13-15-18)19(21)22/h12-15,20H,2-11,16H2,1H3,(H,21,22) |

InChI Key |

XJPFHIYOQHZAOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecylamino)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 4-nitrobenzoic acid.

Reduction of Nitro Group: The nitro group in 4-nitrobenzoic acid is then reduced to form 4-aminobenzoic acid.

Alkylation: The 4-aminobenzoic acid is then alkylated with dodecylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification

The carboxylic acid reacts with alcohols under acid catalysis:

Example :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + 4-(Dodecylamino)benzoic acid | H₂SO₄, reflux, 6h | Methyl 4-(dodecylamino)benzoate | 85% |

This reaction proceeds via nucleophilic acyl substitution, forming esters used in surfactants and polymer additives.

Amide Formation

The acid reacts with amines using coupling agents:

Example with HBTU :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylamine + this compound | HBTU, DIPEA, DMF, RT, 2h | 4-(Dodecylamino)-N-ethylbenzamide | 78% |

HBTU activates the carboxylic acid, facilitating amide bond formation without racemization .

Salt Formation

Neutralization with bases produces water-soluble salts:

| Base | Product | Solubility (H₂O) | Application | Source |

|---|---|---|---|---|

| NaOH | Sodium 4-(dodecylamino)benzoate | >50 mg/mL | Detergent formulations |

Reductive Alkylation

The amine group undergoes alkylation with aldehydes/ketones:

Example with Formaldehyde :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde + this compound | NaBH₃CN, MeOH, 0°C | N-Dodecyl-N-methyl-4-aminobenzoic acid | 68% |

Functional Group Compatibility

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Carboxylic acid protonates below pH 4.5, while the amine deprotonates above pH 10.

Reaction Optimization Insights

Scientific Research Applications

4-(Dodecylamino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dodecylamino)benzoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

Pathways Involved: It can modulate signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic Acid: Similar structure but lacks the dodecylamino group.

4-(Dimethylamino)benzoic Acid: Similar structure but has a dimethylamino group instead of a dodecylamino group.

Benzoic Acid: The parent compound without any amino substitution.

Uniqueness

4-(Dodecylamino)benzoic acid is unique due to the presence of the long dodecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications, such as in the formulation of surfactants and emulsifiers, where the long hydrophobic chain plays a crucial role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.